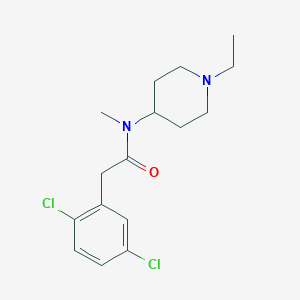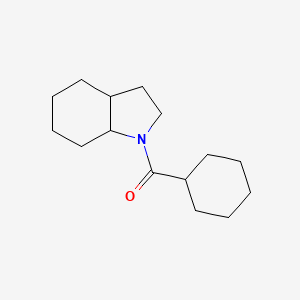
1-Pyridin-3-ylsulfonylazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-3-ylsulfonylazocane is a heterocyclic compound that features a sulfonyl group attached to a pyridine ring and an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyridin-3-ylsulfonylazocane can be synthesized through a multi-step process involving the formation of pyridine-3-sulfonyl chloride as an intermediate. The synthesis begins with the diazotization of 3-aminopyridine using isoamyl nitrite and 1,5-naphthalenedisulfonic acid in a microchannel reactor . The resulting diazonium salt is then reacted with thionyl chloride to form pyridine-3-sulfonyl chloride . This intermediate can be further reacted with azocane under appropriate conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound involves the use of continuous flow reactors to ensure high yield and purity. The use of microchannel reactors for the diazotization and chlorosulfonylation steps allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-3-ylsulfonylazocane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-Pyridin-3-ylsulfonylazocane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Pyridin-3-ylsulfonylazocane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The binding of this compound to these targets can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
1-Pyridin-3-ylsulfonylazocane can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and have been studied for their biological activities.
Pyrazole derivatives: Known for their versatility in medicinal chemistry, pyrazole derivatives share some structural similarities with this compound.
Pyridinium salts: These compounds are structurally related and have diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of a pyridine ring with a sulfonyl group and an azocane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyridin-3-ylsulfonylazocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-17(16,12-7-6-8-13-11-12)14-9-4-2-1-3-5-10-14/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXLVRGEZPJLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B7597495.png)


![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-6-methylquinazoline](/img/structure/B7597529.png)

![Methyl 2-[[6-(dimethylamino)pyridine-3-carbonyl]amino]-2-phenylacetate](/img/structure/B7597539.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)azocane-1-carboxamide](/img/structure/B7597563.png)


![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7597594.png)


